molecular formula C10H10O B1666913 2-Tetralone CAS No. 530-93-8

2-Tetralone

Cat. No.: B1666913
CAS No.: 530-93-8
M. Wt: 146.19 g/mol
InChI Key: KCKZIWSINLBROE-UHFFFAOYSA-N
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Description

Beta-Tetralone, also known as 3,4-Dihydro-2(1H)-naphthalenone, is an organic compound with the molecular formula C10H10O. It is a bicyclic ketone, specifically a naphthalenone, and is characterized by its fused benzene and cyclohexanone rings. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Mechanism of Action

2-Tetralone, also known as beta-Tetralone, is an organic chemical compound with the molecular formula C10H10O . This colourless oil is an intermediate in organic synthesis and is a ketone derivative of tetralin, a hydrogenated derivative of naphthalene .

Target of Action

It is known that this compound is an intermediate in the synthesis of a variety of pharmaceutical drugs , suggesting that its targets could be diverse depending on the specific drug it contributes to.

Mode of Action

It is known to be involved in the synthesis of various pharmaceutical drugs . The compound’s interaction with its targets and any resulting changes would depend on the specific drug it is contributing to.

Biochemical Pathways

This compound is prepared by reductive cleavage of 2-naphthyl ethers . It is also involved in the ring transformation of 2H-pyran-2-ones with the spiro-cyclic ketone 1,4-cyclohexandione monoethylene ketal to yield spiro-cyclic ketals and subsequent acid-mediated hydrolysis . The affected pathways and their downstream effects would depend on the specific reactions that this compound is involved in.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific drug it is contributing to. For instance, it is an intermediate in the synthesis of various drugs including L-687,384, nepinalone, napamezole, spirodone, and trioxifene . The effects of these drugs would, in part, be a result of this compound’s action.

Biochemical Analysis

Biochemical Properties

It is known that 2-Tetralone is an intermediate in the synthesis of a variety of pharmaceutical drugs

Cellular Effects

The cellular effects of this compound are not well studied. It is known that this compound derivatives have shown excellent anticancer activity against cervical cancer cells

Molecular Mechanism

It is known that this compound is prepared by reductive cleavage of 2-naphthyl ethers

Temporal Effects in Laboratory Settings

It is known that this compound is an intermediate in organic synthesis

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy

Metabolic Pathways

It is known that this compound is an intermediate in organic synthesis

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well studied. It is known that a this compound derivative was monitored to locate in lysosomes and nuclei

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Tetralone can be synthesized through several methods:

Industrial Production Methods: In industrial settings, continuous-flow synthesis has been adopted for the production of derivatives like 7-methoxy-1-tetralone, which is an important intermediate for pharmaceutical applications. This method offers advantages such as reduced reaction time, improved reaction efficiency, and higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Beta-Tetralone undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Beta-Tetralone can be reduced to form tetralin or other hydrogenated derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be carried out using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Produces carboxylic acids or quinones.

    Reduction: Produces tetralin or other hydrogenated derivatives.

    Substitution: Produces various substituted tetralones depending on the substituent introduced.

Scientific Research Applications

Beta-Tetralone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Beta-Tetralone derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs, such as opioid analgesics like dezocine.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

    1-Tetralone:

    2-Tetralone: Another isomer with the ketone group at yet another position.

Uniqueness of Beta-Tetralone:

    Reactivity: Beta-Tetralone’s unique position of the ketone group allows for specific reactivity patterns that are different from its isomers.

    Applications: Its derivatives have distinct applications in pharmaceuticals and other industries, making it a valuable compound for research and development.

Properties

IUPAC Name

3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKZIWSINLBROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060193
Record name 2-Tetralone
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Molecular Weight

146.19 g/mol
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CAS No.

530-93-8
Record name 2-Tetralone
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Record name beta-Tetralone
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Record name 2-Tetralone
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Record name 2(1H)-Naphthalenone, 3,4-dihydro-
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Record name 2-Tetralone
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Record name 1,2,3,4-tetrahydronaphthalen-2-one
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Record name 1,2,3,4-Tetrahydro-2-naphthalenone
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Synthesis routes and methods

Procedure details

To a solution of epoxide (2C) (0.494 g, 1.73 mmol) in 7 ml of chloroform was added 3.5 ml of trifluoroacetic acid. The solution was refluxed for 2 hrs. under argon, and then allowed to stand at room temperature overnight. The solution was once again refluxed for 1 hr. and then allowed to cool to room temperature. Washing the solution with 10 ml of water, drying over sodium sulfate, and evaporating the solvent yielded a yellow oil. Subjecting the product to medium pressure liquid chromatography using hexane-ethyl acetate::7.:3 yielded 0.250 g (51%) of the β-tetralone 44:mp 88°-89° C. 1H NMR (CDCl3) δ2.43 (2H, t, J=6 Hz,ArCH2CH2CO), 2.96, (2H, t, J=6 Hz, ArCH2CH2), 3.50 (2H, ArCH2CO,s), 3.70 (3H, s, ArOCH3), 3.73 (3H, s, ArOCH3), 6.76 (1H, s, ArH); IR (CHCl3) 3030, 2980, 2905, 2840, 2400, 2250, 1780, 1710, 1575, 1510, 1470, 1430, 1400, 1375 (sh), 1335, 1285, 1210 (br), 1170 (sh), 1140, 1080, 1040, 1010 cm-1 etc.; mass spectrum m/e/ (rel. intensity) 286 (M+ +2, 100%), 284 (M+, 100%), 271 (M+ +2-CH3. 25%), 269 (M+ -CH3, 25%), 244 (M+ +2-CH2 =C=O, 31%), 242 (M+ -CH2 =C=O, 38%), 229 (M+ +2,CH3 --CH2 =C=0, 69%), 277 (M+ -CH3 -CH2 =C=O, 69%), etc.
Name
epoxide
Quantity
0.494 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 2-tetralone?

A1: Several methods exist to synthesize this compound. Some common approaches include:

  • Intramolecular Cyclization: The intramolecular cyclization of δ-aryl-β-dicarbonyl compounds, mediated by ceric ammonium nitrate (CAN), allows for the formation of this compound derivatives. The efficiency of this method depends on the stability of the intermediate cyclohexadienyl radicals. []
  • Acylation-Cycloalkylation: A single-stage acylation-cycloalkylation process involving the reaction of a 1-alkene with a substituted phenylacetic acid in the presence of trifluoroacetic anhydride (TFAA) and phosphoric acid provides a cleaner alternative to traditional Friedel-Crafts reactions. []
  • Ring Transformation: A metal-free, ultrasound-assisted method involves the ring transformation of 2H-pyran-2-ones with 1,4-cyclohexanedione monoethylene ketal, followed by acid-mediated hydrolysis, to afford 2-tetralones. []

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of the carbonyl group significantly impacts the reactivity of this compound:

  • Enamine Formation: this compound reacts with secondary amines to form enamines, which are versatile intermediates in organic synthesis. [] These enamines exhibit tautomerism between the 3,4- and 1,4-dihydro forms, influencing their reactivity with electrophiles. [] For instance, phenyl isocyanate preferentially attacks the C-1 position of both morpholine and pyrrolidine enamines of this compound. In contrast, β-nitrostyrene displays regioselectivity, attacking 80% at C-1 and 20% at C-3 for the morpholine enamine, while exclusively attacking C-3 for the pyrrolidine enamine. []

Q3: How can this compound be used to synthesize other valuable compounds?

A3: this compound serves as a versatile building block for the synthesis of various compounds:

  • Naphthylamines: 2-Tetralones and their enamines can be aromatized using cyanogen bromide, yielding the corresponding naphthols and naphthylamines. [] Notably, 1-tetralone follows a different reaction pathway, producing 2-bromo-1-tetralone under similar conditions. []
  • Substituted 2-Naphthols: An efficient, one-pot method uses this compound for the synthesis of 1-alkyl-2-alkoxynaphthalenes. This acid-catalyzed process involves a tandem mixed alkylation using aryl or alkyl aldehydes and alcohols, followed by aromatization. []
  • Polyalkyltetralones: Reactions of α,α-dialkylarylacetyl chlorides with branched alkenes in the presence of stannic chloride can generate polyalkyltetralones. These compounds can be further utilized to synthesize ortho-diquaternary aromatic compounds through various oxidative procedures. []
  • Melatonin Receptor Ligands: Enantiopure stereoisomers of the melatonin receptor ligand 4-phenyl-2-propionamidotetralin (4-P-PDOT) can be synthesized using optically resolved 4-phenyl-2-tetralone as a key intermediate. []

Q4: How does the regiochemistry of this compound affect its reactions?

A4: The regiochemistry of this compound plays a significant role in its reactions:

  • Carboxylation: Magnesium methoxy carbonate (MMC) selectively carboxylates this compound at the 3-position, providing a route to 3-carbomethoxy-2-tetralone. [] This regioselectivity arises from the formation of a magnesium enolate intermediate that directs the electrophilic attack to the 3-position.

Q5: What is the molecular formula, weight, and spectroscopic data for this compound?

A5: * Molecular Formula: C10H10O* Molecular Weight: 146.19 g/mol* Spectroscopic Data: * 1H NMR (CDCl3): δ 7.95 (d, 1H), 7.25-7.10 (m, 3H), 3.05 (t, 2H), 2.65 (t, 2H), 2.15 (quintet, 2H) * 13C NMR (CDCl3): δ 200.0, 144.4, 133.4, 132.5, 128.7, 127.6, 126.6, 38.7, 29.5, 23.3 * IR (neat): 1685 cm-1 (C=O stretch)

Q6: How does the electronic nature of substituents on the aromatic ring of this compound affect its acidity and keto-enol tautomerism?

A6: The pKa values of this compound and its enol form are significantly influenced by the electronic nature of substituents on the aromatic ring. [] Electron-withdrawing groups, such as nitro groups, increase the acidity of both the ketone (pKaK) and the enol (pKaE) forms. This effect is more pronounced for the ketone form, as indicated by the steeper slope of the Hammett plot for pKaK (-1.66 ± 0.06) compared to that for pKaE (-0.90 ± 0.03). [] Interestingly, 6-nitro-2-tetralone and its enol deviate from the linear Hammett correlations. The negative deviation observed for the ketone is attributed to the absence of a free electron pair on C-1. [] For the enol form, the negative deviation suggests a diminished resonance interaction between the hydroxyl group and the nitro group compared to phenols. []

Q7: What are some applications of this compound in medicinal chemistry?

A7:

  • Dopaminergic Agonists: this compound derivatives, such as 2-amino-6,7-dihydroxytetrahydronaphthalene (ADTN) and its 5,6-dihydroxyl isomer, are potent dopaminergic agonists with potential therapeutic applications. [] These compounds have been shown to induce the release of dopamine (DA) and norepinephrine (NA) in rat brain slices, highlighting their potential in treating dopamine-related disorders. []
  • Aminopeptidase-M Inhibitors: 3-Amino-2-tetralone derivatives have emerged as potent and selective inhibitors of aminopeptidase-M (AP-M). [] Some of these compounds exhibit Ki values in the nanomolar range, demonstrating their strong binding affinity to the enzyme. [] Notably, these inhibitors display selectivity for AP-M over other aminopeptidases, making them valuable tools in studying the physiological and pathological roles of AP-M. []

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